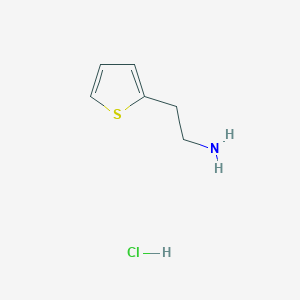

Thiophene-2-ethylamine HCl salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-thiophen-2-ylethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NS.ClH/c7-4-3-6-2-1-5-8-6;/h1-2,5H,3-4,7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZLKPFGLOQUCNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Thiophene-2-ethylamine Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core chemical properties, synthesis, and characterization of Thiophene-2-ethylamine hydrochloride (HCl salt). This compound is a valuable building block in medicinal chemistry and materials science, and a thorough understanding of its characteristics is crucial for its effective application.

Chemical and Physical Properties

Thiophene-2-ethylamine HCl salt is the hydrochloride salt form of the aromatic amine, Thiophene-2-ethylamine. The addition of hydrochloric acid to the basic ethylamine group enhances the compound's stability and aqueous solubility, making it more suitable for various applications, particularly in pharmaceutical development.

Table 1: Physical and Chemical Properties of Thiophene-2-ethylamine and its HCl Salt

| Property | Thiophene-2-ethylamine (Free Base) | This compound | Source(s) |

| Molecular Formula | C₆H₉NS | C₆H₁₀ClNS | [1][2] |

| Molecular Weight | 127.21 g/mol | 163.67 g/mol | [1] |

| Appearance | Colorless to yellow liquid | White to off-white solid | [3] |

| Melting Point | Not applicable | ~185 - 189 °C | N/A |

| Boiling Point | 200-201 °C at 750 mmHg | Not applicable | [2][4] |

| Density | 1.087 g/mL at 25 °C | Not available | [2][4] |

| Solubility | Moderately soluble in water | Soluble in water | [5] |

| CAS Number | 30433-91-1 | 130651-46-4 | [1] |

Synthesis and Purification

The synthesis of this compound is typically achieved through a two-step process: the synthesis of the free base, Thiophene-2-ethylamine, followed by its conversion to the hydrochloride salt.

Synthesis of Thiophene-2-ethylamine (Free Base)

Several synthetic routes to Thiophene-2-ethylamine have been reported in the literature. One common method involves the reduction of a suitable precursor, such as 2-(2-nitrovinyl)thiophene or 2-thiopheneacetonitrile. A detailed experimental protocol for the synthesis of the free base, as adapted from patented literature, is provided below.

Experimental Protocol: Synthesis of Thiophene-2-ethylamine via Grignard Reaction and Ammonolysis [6]

This method involves the initial preparation of 2-thiophene ethanol, which is then converted to the final product.

Step 1: Preparation of 2-Thiophene Ethanol

-

In a dried three-necked flask equipped with a mechanical stirrer, dropping funnel, and condenser, add magnesium turnings (1.2 equivalents) and anhydrous tetrahydrofuran (THF).

-

A solution of 2-bromothiophene (1 equivalent) in anhydrous THF is slowly added to initiate the Grignard reaction.

-

After the formation of the Grignard reagent is complete, the reaction mixture is cooled to 0 °C.

-

Ethylene oxide (1.1 equivalents) is then slowly introduced into the reaction mixture.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2-thiophene ethanol, which can be purified by vacuum distillation.[6]

Step 2: Ammonolysis of 2-Thiophene Ethanol

-

The purified 2-thiophene ethanol is subjected to ammonolysis under pressure. This step typically involves reacting the alcohol with ammonia in the presence of a suitable catalyst at elevated temperature and pressure.

-

Upon completion of the reaction, the excess ammonia is vented, and the crude Thiophene-2-ethylamine is isolated.

-

Purification is achieved by vacuum distillation to yield the pure free base.[6]

Conversion to this compound

The purified Thiophene-2-ethylamine free base is then converted to its hydrochloride salt.

Experimental Protocol: Formation of the Hydrochloride Salt

-

Dissolve the purified Thiophene-2-ethylamine in a suitable anhydrous solvent, such as diethyl ether or ethanol.

-

Cool the solution in an ice bath.

-

Slowly bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in the chosen solvent (e.g., ethanolic HCl) dropwise with stirring.

-

The this compound will precipitate out of the solution as a white solid.

-

Collect the precipitate by filtration, wash with a small amount of cold anhydrous solvent, and dry under vacuum to yield the pure hydrochloride salt.

Diagram 1: General Synthesis Workflow for this compound

Caption: Synthesis workflow from thiophene to the HCl salt.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of the HCl salt is expected to show characteristic signals for the thiophene ring protons and the ethylamine side chain. The protons on the thiophene ring typically appear in the aromatic region (δ 6.8-7.5 ppm). The two methylene groups of the ethylamine chain will appear as triplets in the aliphatic region, with the methylene group adjacent to the thiophene ring appearing further downfield than the methylene group adjacent to the ammonium group. The protons of the ammonium group (-NH₃⁺) will likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the four unique carbon atoms of the thiophene ring and the two carbon atoms of the ethylamine side chain. The chemical shifts of the carbons in the thiophene ring are expected in the aromatic region (δ 120-145 ppm), while the aliphatic carbons will appear upfield.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

-

N-H stretching: A broad band in the region of 3200-2800 cm⁻¹ corresponding to the stretching vibrations of the ammonium (-NH₃⁺) group.

-

C-H stretching (aromatic): Peaks above 3000 cm⁻¹ for the C-H bonds on the thiophene ring.

-

C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹ for the C-H bonds of the ethylamine chain.

-

C=C stretching (aromatic): Absorptions in the 1600-1450 cm⁻¹ region due to the thiophene ring.

-

C-S stretching: Characteristic peaks for the carbon-sulfur bond in the thiophene ring, typically observed in the fingerprint region.

Diagram 2: Logical Relationship of Characterization Techniques

Caption: Characterization workflow for the synthesized compound.

Safety and Handling

Thiophene-2-ethylamine and its HCl salt should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[2] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Applications in Research and Development

Thiophene-2-ethylamine and its derivatives are important intermediates in the synthesis of various biologically active molecules and materials. The thiophene moiety is a common scaffold in many pharmaceutical compounds due to its bioisosteric relationship with the benzene ring. The ethylamine side chain provides a reactive handle for further chemical modifications. This compound is a key precursor in the synthesis of drugs such as ticlopidine and clopidogrel, which are antiplatelet agents.[6][7] It is also used in the development of novel materials with specific electronic and optical properties.[4]

This technical guide provides a foundational understanding of the chemical properties of this compound. For further in-depth research and specific applications, consulting the primary literature and patents is recommended.

References

- 1. Thiopheneethanamine | C6H9NS | CID 116521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. nbinno.com [nbinno.com]

- 4. Thiophene-2-ethylamine | 30433-91-1 [chemicalbook.com]

- 5. guidechem.com [guidechem.com]

- 6. CN101885720A - Method for synthesizing 2-thiophene ethylamine - Google Patents [patents.google.com]

- 7. Method for synthesizing 2-thiophene ethylamine - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to Thiophene-2-ethylamine HCl Salt (CAS Number 130651-46-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene-2-ethylamine hydrochloride (CAS: 130651-46-4), the salt of the heterocyclic amine Thiophene-2-ethylamine (CAS: 30433-91-1), is a pivotal building block in modern medicinal and materials science.[1] Its unique molecular architecture, featuring a reactive primary amine and an electron-rich thiophene ring, makes it a versatile intermediate in the synthesis of a wide array of complex organic molecules.[1] This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its application, and an exploration of its role in significant chemical transformations.

The primary application of Thiophene-2-ethylamine lies in the pharmaceutical industry as a key intermediate in the synthesis of antiplatelet agents, most notably clopidogrel.[2][3] Beyond its role in drug discovery, this compound is also utilized in materials science for the functionalization of carbon nanotubes, enhancing their properties for various applications.[4]

Physicochemical and Spectroscopic Data

The hydrochloride salt of Thiophene-2-ethylamine is typically a white to off-white solid, soluble in water. While detailed spectroscopic data for the HCl salt is not widely available in public repositories, the data for the free base, Thiophene-2-ethylamine, serves as a crucial reference. The protonation of the amine group to form the hydrochloride salt will induce characteristic downfield shifts in the adjacent proton and carbon signals in NMR spectra and will alter the N-H stretching frequencies in the IR spectrum.

Physicochemical Properties

| Property | Value (Thiophene-2-ethylamine) | Value (Thiophene-2-ethylamine HCl Salt) | Reference(s) |

| CAS Number | 30433-91-1 | 130651-46-4 | [5] |

| Molecular Formula | C₆H₉NS | C₆H₁₀ClNS | [5] |

| Molar Mass | 127.21 g/mol | 163.67 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid | White to off-white solid | [4] |

| Boiling Point | 200-201 °C at 750 mmHg | Not applicable | [4] |

| Density | 1.087 g/mL at 25 °C | Not available | [4] |

| Refractive Index (n20/D) | 1.551 | Not applicable | [4] |

Spectroscopic Data (Thiophene-2-ethylamine - Free Base)

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of Thiophene-2-ethylamine would exhibit characteristic signals for the thiophene ring protons and the ethylamine chain protons.[6]

-

¹³C NMR: The carbon NMR spectrum would show distinct peaks for the carbons of the thiophene ring and the ethylamine side chain.

Infrared (IR) Spectroscopy

The IR spectrum of Thiophene-2-ethylamine displays characteristic absorption bands corresponding to its functional groups.[7] Key vibrational modes include:

-

N-H stretching of the primary amine.

-

C-H stretching of the aromatic thiophene ring and the aliphatic ethyl chain.

-

C=C and C-S stretching of the thiophene ring.[8]

Mass Spectrometry (MS)

The mass spectrum of Thiophene-2-ethylamine would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.[9]

Biological Activity and Applications

Thiophene-2-ethylamine is primarily recognized for its role as a crucial intermediate in the synthesis of pharmacologically active compounds rather than for its direct biological activity. The thiophene moiety is a well-established pharmacophore in medicinal chemistry, known to enhance drug-receptor interactions and improve the metabolic stability of parent compounds.[10]

Role in Clopidogrel Synthesis

Clopidogrel is a potent antiplatelet agent that functions by irreversibly blocking the P2Y12 adenosine diphosphate (ADP) receptor on platelet cell membranes.[3] Thiophene-2-ethylamine is a key precursor in several synthetic routes to clopidogrel.[2][3] The synthesis generally involves the coupling of Thiophene-2-ethylamine with a chiral chlorophenylglycine derivative, followed by cyclization to form the thienopyridine core of clopidogrel.[2][3][11][12]

Functionalization of Carbon Nanotubes

In the realm of materials science, Thiophene-2-ethylamine is employed to functionalize multi-walled carbon nanotubes (MWCNTs).[4] The primary amine group can react with carboxylic acid groups on the surface of oxidized MWCNTs to form stable amide linkages. This covalent functionalization improves the dispersibility of the nanotubes in various solvents and polymer matrices, and can impart new electronic or optical properties to the material.[13]

Experimental Protocols

Synthesis of Clopidogrel Intermediate from Thiophene-2-ethanol

This protocol outlines a common route to a key intermediate in clopidogrel synthesis, starting from Thiophene-2-ethanol, which is then converted to a derivative that reacts with the amine.

Step 1: Tosylation of Thiophene-2-ethanol [3]

-

Charge a clean, dry reactor with toluene (400 L) and p-toluenesulfonyl chloride (163.2 kg).

-

Cool the mixture to approximately 5 °C.

-

Add Thiophene-2-ethanol (100 kg) to the reactor over a period of about 20 minutes, maintaining the temperature at 5 °C.

-

Slowly add triethylamine (130 kg) over approximately 8 hours and 50 minutes.

-

Raise the temperature of the reaction mixture to 30 °C and stir for 12 hours.

-

Filter the reaction mass and wash the solid with toluene (2 x 100 L).

-

The filtrate, containing 2-(2-Thienyl)ethyl tosylate, is then washed with water (5 x 200 L).

Step 2: Coupling with (+)-α-amino-2-chlorophenylacetic acid methyl ester [3]

-

The resulting 2-(2-Thienyl)ethyl tosylate is then reacted with (+)-α-amino-2-chlorophenylacetic acid methyl ester to yield the S-(+)-methyl-α-(2-thienylethylamino)-(2-chlorophenyl)acetate hydrochloride, a direct precursor to clopidogrel.[3][11]

Step 3: Cyclization to form Clopidogrel [2]

-

In a reaction flask, combine the 2-chloro-phenyl-2-thiophene ethyl amine guanidine-acetic acid methyl ester hydrochloride (4g), methanol (10mL), and formaldehyde (25mL).

-

Incubate the mixture at 35 °C for 24 hours.

-

After the reaction is complete, add dichloromethane (20mL) and water (20mL) and stir for 30 minutes.

-

Slowly add an aqueous sodium carbonate solution to neutralize the mixture.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with water. The resulting organic solution contains the clopidogrel base.

Functionalization of Multi-Walled Carbon Nanotubes (MWCNTs)

This protocol describes a general procedure for the covalent functionalization of MWCNTs with Thiophene-2-ethylamine via amide bond formation.

Step 1: Oxidation of MWCNTs [14]

-

Disperse pristine MWCNTs in a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃).

-

Sonicate the suspension for several hours to introduce carboxylic acid (-COOH) groups onto the surface of the nanotubes.

-

Wash the oxidized MWCNTs thoroughly with deionized water until the pH is neutral.

-

Dry the oxidized MWCNTs in a vacuum oven.

Step 2: Amidation with Thiophene-2-ethylamine

-

Disperse the oxidized MWCNTs in a suitable solvent such as dimethylformamide (DMF).

-

Add Thiophene-2-ethylamine to the suspension.

-

Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, like 4-dimethylaminopyridine (DMAP), to facilitate the amide bond formation.

-

Stir the reaction mixture at room temperature or with gentle heating for 24-48 hours.

-

After the reaction, wash the functionalized MWCNTs extensively with DMF and other solvents like methanol and diethyl ether to remove unreacted reagents.

-

Dry the final product, Thiophene-2-ethylamine functionalized MWCNTs, under vacuum.

Safety and Handling

Thiophene-2-ethylamine and its hydrochloride salt should be handled with appropriate safety precautions in a well-ventilated laboratory environment. It is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation.[5] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical and materials science industries.[1] Its role as a key building block in the synthesis of the life-saving drug clopidogrel underscores its importance in medicinal chemistry.[3] Furthermore, its ability to modify the properties of advanced materials like carbon nanotubes opens up avenues for new technological advancements.[4] This guide provides researchers and developers with a solid foundation of its properties and synthetic utility, enabling further innovation and application of this important compound.

References

- 1. nbinno.com [nbinno.com]

- 2. CN103509037A - Preparation method of clopidogrel and intermediate thereof - Google Patents [patents.google.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Thiophene-2-ethylamine | 30433-91-1 [chemicalbook.com]

- 5. Thiopheneethanamine | C6H9NS | CID 116521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Thiophene-2-ethylamine(30433-91-1) 1H NMR spectrum [chemicalbook.com]

- 7. Thiophene-2-ethylamine(30433-91-1) IR Spectrum [chemicalbook.com]

- 8. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 9. Thiophene-2-ethylamine(30433-91-1) MS spectrum [chemicalbook.com]

- 10. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US20070225320A1 - Process for preparing clopidogrel - Google Patents [patents.google.com]

- 12. Process for preparing clopidogrel - Eureka | Patsnap [eureka.patsnap.com]

- 13. Multi-walled Carbon Nanotube (MWCNT) Synthesis, Preparation, Labeling, and Functionalization | Springer Nature Experiments [experiments.springernature.com]

- 14. scispace.com [scispace.com]

Molecular weight of Thiophene-2-ethylamine HCl salt

An In-depth Technical Guide to Thiophene-2-ethylamine Hydrochloride

This technical guide provides comprehensive information on the physicochemical properties, synthesis, and safety data for thiophene-2-ethylamine and its hydrochloride (HCl) salt. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Physicochemical Properties

Thiophene-2-ethylamine and its HCl salt are foundational molecules in the synthesis of various pharmaceuticals and agrochemicals.[1] The addition of the hydrochloride salt enhances the compound's stability and solubility in aqueous media, which is often crucial for pharmaceutical applications.[2]

The quantitative data for both the free base and its HCl salt are summarized below for clear comparison.

| Property | Thiophene-2-ethylamine (Free Base) | Thiophene-2-ethylamine HCl Salt |

| Molecular Formula | C₆H₉NS[1][3][4] | C₆H₁₀ClNS[5] |

| Molecular Weight | 127.21 g/mol [1][3][4][6] | 163.67 g/mol [5] |

| Appearance | Colorless to light yellow liquid[7][8] | White to off-white solid[5] |

| Melting Point | N/A | ~185 - 189 °C[5] |

| Boiling Point | 200-201 °C at 750 mmHg[3][7] | N/A |

| Density | 1.087 g/mL at 25 °C[3][7] | N/A |

| Refractive Index | n20/D 1.551[3][7] | N/A |

| Flash Point | 88 °C (190.4 °F) - closed cup | N/A |

| Solubility | N/A | Soluble in water[5] |

Experimental Protocols: Synthesis

Several synthetic routes for producing thiophene-2-ethylamine have been documented. The choice of method often depends on the availability of starting materials, desired yield, and scalability for industrial production.

Method 1: Reduction of Thiophene-2-acetaldehyde Oxime

A common laboratory-scale synthesis involves the conversion of a thiophene-based aldehyde to an oxime, followed by reduction.[2][7][9]

-

Aldehyde Formation : Thiophene is reacted with N,N-Dimethylformamide (DMF) to produce 2-thiophenecarbaldehyde.[7][9]

-

Acetaldehyde Formation : The resulting 2-thiophenecarbaldehyde is reacted with isopropyl chloroacetate to yield 2-thiopheneacetaldehyde.[7][9]

-

Oxime Synthesis : The 2-thiopheneacetaldehyde is then treated with hydroxylamine hydrochloride in a solvent such as ethanol to form 2-thiopheneacetaldehyde oxime.[2][7][9] A base is typically used to neutralize the hydrochloride.[2]

-

Reduction to Amine : The oxime is reduced to the primary amine, thiophene-2-ethylamine.[7][9] Common reducing agents for this step include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation with Raney nickel or palladium on carbon (Pd/C).[2]

Caption: Synthesis of Thiophene-2-ethylamine via the Oxime Reduction Pathway.

Method 2: Synthesis from 2-Bromothiophene (Grignard Reaction)

This industrial-scale method involves a Grignard reagent, followed by esterification and ammonolysis.[10]

-

Bromination : Thiophene is first brominated at a low temperature to produce 2-bromothiophene.[10]

-

Grignard Reaction : The 2-bromothiophene undergoes a Grignard reaction with magnesium chips in an anhydrous solvent.[10]

-

Alcohol Formation : The resulting Grignard reagent is reacted with ethylene oxide to generate 2-thiophene ethanol.[10]

-

Esterification and Ammonolysis : The 2-thiophene ethanol is converted to thiophene-2-ethylamine through a two-step process of esterification followed by ammonolysis.[10]

Method 3: Formation of the Hydrochloride Salt

The conversion of the free base amine to its hydrochloride salt is a critical step for improving the compound's handling properties, stability, and solubility.[2]

-

Dissolution : The purified thiophene-2-ethylamine (free base) is dissolved in a suitable organic solvent, such as diethyl ether or ethanol.[2]

-

Protonation : Hydrogen chloride (HCl), either as a gas or dissolved in a solvent, is introduced into the solution.[2] This protonates the primary amino group.

-

Precipitation and Isolation : The this compound, being less soluble in the organic solvent, precipitates out and can be isolated by filtration.

Caption: Conversion of Thiophene-2-ethylamine Free Base to its HCl Salt.

Safety and Handling

Thiophene-2-ethylamine is classified as a hazardous substance.

-

Hazards : It is harmful if swallowed, inhaled, or in contact with skin.[11] It is corrosive and can cause severe skin burns and eye damage.[8][12] It is also irritating to the respiratory system.[3][11]

-

Personal Protective Equipment (PPE) : When handling this chemical, appropriate PPE, including protective gloves, clothing, and eye/face protection, is mandatory.[8] For procedures that may generate dust or vapors, a dust mask (type N95 or equivalent) and use of a well-ventilated area or closed system are required.[8]

-

First Aid :

-

Skin Contact : Immediately wash off with soap and plenty of water while removing all contaminated clothing.[8][12]

-

Eye Contact : Rinse cautiously with water for at least 15 minutes, removing contact lenses if possible.[8][12]

-

Inhalation : Remove the person to fresh air and keep them comfortable for breathing.[8][12]

-

Ingestion : Rinse the mouth but do not induce vomiting.[8][12]

-

In all cases of exposure, immediate medical attention is required.[8][12]

-

-

Storage : Store in a dry, cool, and well-ventilated place in a tightly sealed container.[8][12] It should be kept in a corrosives area, potentially refrigerated.[8][12]

Applications

Thiophene-2-ethylamine is a versatile building block in organic synthesis. It is used as a reactant in the creation of various derivatives, including:

-

Pyrimidine and acylguanidine derivatives.[7]

-

Geldanamycin derivatives that act as HCV replication inhibitors.[7]

-

It is also used to functionalize multiwall carbon nanotubes (MWCNTs).[7]

References

- 1. wap.guidechem.com [wap.guidechem.com]

- 2. Thiophen-2-amine hydrochloride | 18621-53-9 | Benchchem [benchchem.com]

- 3. chembk.com [chembk.com]

- 4. Thiophene-2-Ethylamine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. This compound Manufacturer & Supplier in China | CAS 2855-99-6 | Purity, Price & Specifications [nj-finechem.com]

- 6. Thiopheneethanamine | C6H9NS | CID 116521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Thiophene-2-ethylamine | 30433-91-1 [chemicalbook.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. Thiophene-2-ethylamine synthesis - chemicalbook [chemicalbook.com]

- 10. Method for synthesizing 2-thiophene ethylamine - Eureka | Patsnap [eureka.patsnap.com]

- 11. scribd.com [scribd.com]

- 12. fishersci.com [fishersci.com]

Synthesis of Thiophene-2-ethylamine from thiophene

An In-depth Technical Guide to the Synthesis of Thiophene-2-ethylamine from Thiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiophene-2-ethylamine is a crucial building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceutical agents, including antiplatelet drugs like ticlopidine and clopidogrel. This document provides an in-depth technical guide to the principal synthetic routes for preparing thiophene-2-ethylamine, starting from the readily available precursor, thiophene. The guide details several established pathways, including the Vilsmeier-Haack/Henry reaction sequence, a route proceeding via a Grignard reaction with ethylene oxide, and a method involving a 2-thiopheneacetonitrile intermediate. For each pathway, this guide presents detailed experimental protocols, summarizes quantitative data in tabular form for comparative analysis, and provides logical workflow diagrams to elucidate the synthetic processes.

Introduction

The thiophene moiety is a privileged scaffold in drug discovery, and its derivatives exhibit a wide range of biological activities. Thiophene-2-ethylamine, in particular, is a vital precursor for the synthesis of thienopyridine-class drugs, which are essential in the management of cardiovascular diseases. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry. This whitepaper outlines the core synthetic strategies for its preparation from thiophene, providing the necessary technical details for laboratory and process chemistry applications.

Synthetic Pathways from Thiophene

Several distinct synthetic routes have been established for the preparation of thiophene-2-ethylamine. The choice of a particular pathway often depends on factors such as scale, availability of reagents, safety considerations (e.g., use of cyanides), and desired overall yield. The three primary routes are detailed below.

Pathway 1: Synthesis via 2-(2-Nitrovinyl)thiophene

This is one of the most common and well-documented routes. It involves the initial formylation of thiophene, followed by a Henry reaction (nitroaldol condensation) and subsequent reduction.

Step 1.1: Vilsmeier-Haack Formylation of Thiophene

The Vilsmeier-Haack reaction introduces a formyl group onto the electron-rich thiophene ring at the 2-position.[1][2][3][4] The Vilsmeier reagent, an electrophilic iminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF).[2][4]

Experimental Protocol:

-

To a flask containing N-methylformanilide (1.0 mole), add phosphorus oxychloride (1.0 mole) and let the mixture stand for 30 minutes.[5]

-

Begin mechanical stirring and cool the flask in a water bath.[5]

-

Add thiophene (1.1 moles) at a rate that maintains the internal temperature between 25–35°C.[5]

-

After the addition is complete, continue stirring for 2 hours at the same temperature, then allow the mixture to stand at room temperature for 15 hours.[5]

-

Pour the reaction mixture into a vigorously stirred mixture of 400 g of crushed ice and water.[5]

-

Neutralize the solution with a sodium hydroxide solution.

-

Extract the product with diethyl ether, wash the organic layer, dry it over anhydrous magnesium sulfate, and concentrate under reduced pressure.[5]

-

Purify the resulting oil by vacuum distillation to yield 2-thiophenecarboxaldehyde.[5]

Step 1.2: Henry Reaction of 2-Thiophenecarboxaldehyde

The Henry (nitroaldol) reaction is a base-catalyzed C-C bond formation between an aldehyde and a nitroalkane.[6][7] In this step, 2-thiophenecarboxaldehyde is condensed with nitromethane to form 2-(2-nitrovinyl)thiophene.[8][9][10]

Experimental Protocol:

-

Dissolve 2-thiophenecarboxaldehyde (1.0 mole) and nitromethane (1.2 moles) in methanol.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add a solution of sodium hydroxide in water while maintaining the temperature below 10°C.

-

Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.[11]

-

Filter the yellow precipitate, wash thoroughly with water, and dry under vacuum to obtain 2-(2-nitrovinyl)thiophene.[11]

Step 1.3: Reduction of 2-(2-Nitrovinyl)thiophene

The final step involves the reduction of both the nitro group and the carbon-carbon double bond to yield the target ethylamine.[6] A variety of reducing agents can be employed, with diborane (generated in situ from NaBH₄ and BF₃·OEt₂) being particularly effective.[8][11] Catalytic hydrogenation is also a viable method.[12]

Experimental Protocol (using Diborane):

-

In a flask under an inert atmosphere, dissolve 2-(2-nitrovinyl)thiophene (0.038 mole) in anhydrous tetrahydrofuran (THF, 60 ml).[11]

-

Slowly add this solution to a stirred solution of diborane in THF (a molar excess of 3-5 equivalents) while maintaining the temperature between 8-10°C.[11]

-

Allow the reaction mixture to warm to 10-15°C and stir for 2 hours, then continue stirring for 18-20 hours at room temperature.[11]

-

Monitor the reaction for the disappearance of starting material by TLC.[11]

-

Carefully quench the reaction by the slow addition of water, followed by acidification with HCl.

-

Basify the aqueous layer with NaOH solution and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic extracts, concentrate under reduced pressure, and purify by vacuum distillation to obtain thiophene-2-ethylamine.

| Reaction Step | Reagents | Typical Conditions | Typical Yield | Reference |

| Formylation | Thiophene, POCl₃, DMF | 25-35°C, 17h | 71-74% | [5] |

| Henry Reaction | 2-Thiophenecarboxaldehyde, Nitromethane, NaOH | 0-10°C to RT | High | [8][11] |

| Reduction | 2-(2-Nitrovinyl)thiophene, Diborane | 8-10°C to RT, 20-22h | Good | [11] |

Pathway 2: Synthesis via Grignard Reaction

This pathway avoids the use of nitromethane and proceeds through a 2-thiophene-ethanol intermediate. It begins with the bromination of thiophene to allow for the formation of a Grignard reagent.

Step 2.1: Bromination of Thiophene

Thiophene undergoes electrophilic substitution preferentially at the 2-position. Bromination can be achieved using various brominating agents.[13]

Experimental Protocol:

-

In a suitable organic solvent (e.g., glacial acetic acid), dissolve thiophene.[13]

-

Cool the solution to -10°C.[13]

-

Add a brominating agent (e.g., bromine or N-bromosuccinimide) dropwise, maintaining the low temperature.[13]

-

After the addition, allow the reaction to proceed for 2 hours.[13]

-

Perform a workup involving layer separation, solvent removal, and vacuum distillation to isolate 2-bromothiophene.[13]

Step 2.2: Grignard Reaction with Ethylene Oxide

The 2-bromothiophene is converted into a Grignard reagent, which then acts as a nucleophile to open the strained ethylene oxide ring, elongating the carbon chain by two atoms.[13][14][15][16]

Experimental Protocol:

-

Activate magnesium turnings in a flask with a small crystal of iodine under an inert atmosphere.

-

Add a solution of 2-bromothiophene in anhydrous THF dropwise to the magnesium to initiate the Grignard formation.

-

Once the Grignard reagent is formed, cool the reaction mixture to 0°C.[13]

-

After the reaction is complete, quench by carefully adding dilute sulfuric acid until the pH is <1.[14]

-

Extract the product with an organic solvent, dry the organic layer, and purify by vacuum distillation to obtain 2-thiophene-ethanol.[14]

Step 2.3: Conversion of 2-Thiophene-ethanol to Amine

The final step involves converting the alcohol to the target amine. A common method is to first convert the alcohol to a better leaving group, such as a tosylate ester, followed by nucleophilic substitution with an ammonia source.[8][14]

Experimental Protocol:

-

(Esterification): Dissolve 2-thiophene-ethanol and p-toluenesulfonyl chloride in an organic solvent. Add a solid base (e.g., powdered NaOH) in portions while controlling the temperature between -10 to 50°C. After several hours, filter the mixture and remove the solvent under reduced pressure to obtain the crude tosylate ester.[8]

-

(Ammonolysis): Charge the crude ester into an autoclave. Inject liquid ammonia and heat the pressurized vessel to induce ammonification.[8]

-

(Dissociation): After the reaction, the resulting 2-thienylethylamino-4-toluenesulfonate salt is treated with a solid base in an organic solvent to release the free amine.[8]

-

Purify the final product by vacuum distillation.

| Reaction Step | Reagents | Typical Conditions | Reference |

| Bromination | Thiophene, Brominating agent | -10°C to 10°C, 2-6h | [13] |

| Grignard Reaction | 2-Bromothiophene, Mg, Ethylene Oxide | 0-20°C | [14] |

| Alcohol to Amine | 2-Thiophene-ethanol, TsCl, NH₃ | Multi-step, variable temp. | [8][14] |

Pathway 3: Synthesis via 2-Thiopheneacetonitrile

This route involves the formation and subsequent reduction of a nitrile intermediate. A significant drawback is the use of highly toxic cyanide reagents.[10][17]

Step 3.1: Chloromethylation of Thiophene

Thiophene can be chloromethylated using paraformaldehyde and concentrated hydrochloric acid.[18]

Experimental Protocol:

-

Combine thiophene, paraformaldehyde, and concentrated hydrochloric acid at a low temperature (0-5°C).[18]

-

Add phosphorus trichloride dropwise during the reaction, which generates HCl gas and increases the yield.[18]

-

Maintain the reaction for 3-5 hours.[18]

-

Work up the reaction to isolate 2-(chloromethyl)thiophene. This intermediate is often used directly in the next step due to its instability.

Step 3.2: Synthesis of 2-Thiopheneacetonitrile

The chloromethyl derivative is treated with a cyanide salt to form the nitrile.[17][19]

Experimental Protocol:

-

Dissolve the crude 2-(chloromethyl)thiophene in a mixed solvent system such as water and acetone.[18]

-

Add sodium cyanide and heat the reaction mixture to 50-80°C.[18]

-

After the reaction is complete, cool the mixture, separate the organic layer, and remove the solvent.

-

Purify the product by vacuum distillation or column chromatography.[17]

Step 3.3: Reduction of 2-Thiopheneacetonitrile

The nitrile is reduced to the primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Experimental Protocol (using a Borohydride System):

-

Dissolve 2-thiopheneacetonitrile in a suitable solvent like THF.

-

Add a reducing system, such as NaBH₄/CuSO₄/Amberlyst-15, in portions at room temperature.[20]

-

Monitor the reaction by TLC until the starting material is consumed.[20]

-

Work up by separating the organic layer and purifying via vacuum distillation to yield the final product.[20]

| Reaction Step | Reagents | Typical Conditions | Typical Yield | Reference |

| Chloromethylation | Thiophene, Paraformaldehyde, HCl, PCl₃ | 0-5°C, 3-5h | Moderate | [18] |

| Cyanation | 2-(Chloromethyl)thiophene, NaCN | 50-80°C | High | [18][19] |

| Reduction | 2-Thiopheneacetonitrile, NaBH₄/CuSO₄ | Room Temperature | High | [20] |

General Experimental Workflow

The synthesis of thiophene-2-ethylamine, regardless of the specific pathway chosen, generally follows a consistent experimental workflow from reaction setup to final product purification.

Conclusion

The synthesis of thiophene-2-ethylamine from thiophene can be accomplished through several reliable and scalable routes. The Vilsmeier-Haack/Henry reaction pathway is a classic and frequently cited method. The Grignard pathway offers an alternative that avoids nitromethane, while the nitrile pathway provides a high-yielding route, albeit with the significant safety concern of using toxic cyanides. The selection of the optimal synthetic strategy will depend on a careful evaluation of the specific requirements of the research or manufacturing campaign, including cost, safety, environmental impact, and available equipment. This guide provides the foundational technical information required for such an evaluation and for the successful execution of these important synthetic transformations.

References

- 1. Thiophene-2-carboxaldehyde - Wikipedia [en.wikipedia.org]

- 2. jk-sci.com [jk-sci.com]

- 3. Thiophen derivatives. Part XVI. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Henry reaction - Wikipedia [en.wikipedia.org]

- 7. synarchive.com [synarchive.com]

- 8. CN103351376B - Synthetic method of 2-thiophene ethylamine - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. CN103373982A - Synthetic method of 2-thiophene ethylamine - Google Patents [patents.google.com]

- 11. US4906756A - 2-(2-nitrovinyl)thiophene reduction and synthesis of thieno[3,2-c]pyridine derivatives - Google Patents [patents.google.com]

- 12. Thiophene-2-ethylamine synthesis - chemicalbook [chemicalbook.com]

- 13. Method for synthesizing 2-thiophene ethylamine - Eureka | Patsnap [eureka.patsnap.com]

- 14. CN101885720B - Method for synthesizing 2-thiophene ethylamine - Google Patents [patents.google.com]

- 15. Ethylene oxide when treated with Grignard reagent yields class 12 chemistry JEE_Main [vedantu.com]

- 16. Ethylene oxide when treated with Grignard reagent yields [allen.in]

- 17. CN104447679A - 2-thiopheneacetonitrile and 2-thiopheneethylamine preparing method - Google Patents [patents.google.com]

- 18. CN104513225A - Preparation method of 2-thiopheneacetonitrile - Google Patents [patents.google.com]

- 19. 2-Thiopheneacetonitrile synthesis - chemicalbook [chemicalbook.com]

- 20. CN103288795A - Synthetic method of 2-thiophene ethylamine - Google Patents [patents.google.com]

Spectroscopic Profile of Thiophene-2-ethylamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Thiophene-2-ethylamine hydrochloride. Due to the limited availability of published spectra for the hydrochloride salt, this document combines available data for the free base, Thiophene-2-ethylamine, with predicted spectroscopic characteristics for its hydrochloride salt based on established chemical principles and data from analogous compounds. This guide is intended to support research, drug development, and quality control activities where Thiophene-2-ethylamine and its salts are utilized.

Chemical Structure and Properties

Thiophene-2-ethylamine hydrochloride is the salt formed from the reaction of the heterocyclic amine, Thiophene-2-ethylamine, with hydrochloric acid. The protonation of the primary amine group significantly influences its physical and spectroscopic properties.

| Property | Value | Reference |

| Chemical Name | 2-(Thiophen-2-yl)ethan-1-aminium chloride | IUPAC Nomenclature |

| Synonyms | Thiophene-2-ethylamine HCl, 2-(2-Thienyl)ethylamine hydrochloride | |

| Molecular Formula | C₆H₁₀ClNS | |

| Molecular Weight | 163.67 g/mol | |

| CAS Number | Not explicitly found for HCl salt; Free base: 30433-91-1 | [1] |

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for Thiophene-2-ethylamine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protonation of the ethylamine side chain is expected to induce a significant downfield shift (deshielding) of the adjacent methylene protons in both ¹H and ¹³C NMR spectra due to the electron-withdrawing effect of the newly formed ammonium group.

¹H NMR (Proton NMR) Data

Predicted ¹H NMR data for Thiophene-2-ethylamine HCl in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~7.4 - 7.2 | m | 1H | H5 (thiophene ring) | Expected to be the most downfield of the thiophene protons. |

| ~7.0 - 6.8 | m | 2H | H3, H4 (thiophene ring) | |

| ~3.4 - 3.2 | t | 2H | -CH₂-NH₃⁺ | Significant downfield shift expected compared to the free base (~2.9 ppm). |

| ~3.2 - 3.0 | t | 2H | Thiophene-CH₂- | Downfield shift expected compared to the free base (~2.8 ppm). |

| ~8.5 - 8.0 | br s | 3H | -NH₃⁺ | Broad signal, exchangeable with D₂O. Chemical shift is highly dependent on solvent and concentration. |

¹³C NMR (Carbon NMR) Data

Predicted ¹³C NMR data for Thiophene-2-ethylamine HCl.

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~140 - 138 | C2 (thiophene ring) | Quaternary carbon, attached to the ethylamine group. |

| ~128 - 126 | C5 (thiophene ring) | |

| ~126 - 124 | C4 (thiophene ring) | |

| ~124 - 122 | C3 (thiophene ring) | |

| ~42 - 40 | -CH₂-NH₃⁺ | Downfield shift expected compared to the free base. |

| ~30 - 28 | Thiophene-CH₂- |

Infrared (IR) Spectroscopy

The IR spectrum of the hydrochloride salt will exhibit characteristic bands of the ammonium group, which are absent in the free base.

FT-IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch (thiophene ring) |

| 2950 - 2850 | Medium | Aliphatic C-H stretch (-CH₂-CH₂-) |

| ~3000 - 2800 | Strong, Broad | N-H stretch of R-NH₃⁺ |

| ~1600 | Medium | N-H bend (scissoring) of R-NH₃⁺ |

| ~1500 | Medium | Asymmetric N-H bend of R-NH₃⁺ |

| ~1450 | Medium | C=C stretch (thiophene ring) |

| ~850 - 700 | Strong | C-H out-of-plane bend (thiophene ring) |

| ~700 | Medium | C-S stretch (thiophene ring) |

Mass Spectrometry (MS)

In a typical electron ionization (EI) mass spectrum, the hydrochloride salt will likely dissociate, and the resulting spectrum will be that of the free base, Thiophene-2-ethylamine. The molecular ion peak of the free base is expected at m/z = 127.

Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Proposed Fragment |

| 127 | High | [M]⁺ (Molecular ion of the free base) |

| 98 | High | [M - CH₂NH]⁺ or [C₄H₄S-CH₂]⁺ |

| 97 | Very High | [Thiophene-CH₂]⁺ (Tropylium-like ion, often the base peak) |

| 30 | High | [CH₂NH₂]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of Thiophene-2-ethylamine HCl salt.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

Instrumentation and Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Solvent: DMSO-d₆.

-

Temperature: 298 K.

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16-64 scans, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak.

Instrumentation and Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Solvent: DMSO-d₆.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

Reference: TMS at 0.00 ppm or solvent peak.

FT-IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

-

Thoroughly dry both the this compound and spectroscopic grade Potassium Bromide (KBr) to remove any moisture.

-

In an agate mortar, grind a small amount (1-2 mg) of the sample into a fine powder.

-

Add approximately 100-200 mg of dry KBr to the mortar and mix thoroughly with the sample by grinding.

-

Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

Instrumentation and Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

-

Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: A background spectrum of the empty sample compartment should be collected before analyzing the sample.

Mass Spectrometry (Electron Ionization)

Sample Preparation:

-

Dissolve a small amount of the this compound in a suitable volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

-

If necessary, dilute the solution further to prevent overloading the instrument.

Instrumentation and Parameters:

-

Mass Spectrometer: A mass spectrometer equipped with an electron ionization (EI) source.

-

Ionization Energy: 70 eV.

-

Inlet System: Direct insertion probe or gas chromatography (GC) inlet.

-

Mass Range: m/z 10 - 300.

-

Scan Speed: Appropriate for the inlet system used.

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for spectroscopic analysis and the relationship between the free base and its hydrochloride salt.

Caption: General workflow for the spectroscopic analysis of Thiophene-2-ethylamine HCl.

Caption: Acid-base relationship between Thiophene-2-ethylamine and its HCl salt.

References

Thiophene-2-ethylamine Derivatives: A Technical Guide to Synthesis and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiophene ring is a "privileged" heterocyclic scaffold in medicinal chemistry and materials science due to its unique electronic properties and versatile reactivity.[1] Thiophene-2-ethylamine, a key derivative, serves as a crucial building block for a vast array of functional molecules. This technical guide provides an in-depth overview of the synthesis, potential applications, and experimental evaluation of thiophene-2-ethylamine derivatives. It is designed to be a comprehensive resource, summarizing quantitative data, detailing experimental protocols, and visualizing complex processes to support ongoing research and development efforts.

Introduction to Thiophene-2-ethylamine

Thiophene, a five-membered aromatic ring containing a sulfur atom, is a bioisostere of the phenyl ring, meaning it can often substitute for a benzene ring in bioactive molecules to improve metabolic stability, binding affinity, and other physicochemical properties.[1] The sulfur atom's lone pairs contribute to the ring's aromaticity and can participate in hydrogen bonding, enhancing drug-receptor interactions.[1]

Thiophene-2-ethylamine (CAS 30433-91-1) is an aromatic amine featuring the thiophene core linked to an ethylamine side chain. This structure is a foundational component in numerous pharmacologically active agents and advanced materials. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and psychoactive properties, and are integral to the development of organic electronics.[2][3]

Synthesis of Thiophene-2-ethylamine and Its Derivatives

The synthesis of the core Thiophene-2-ethylamine molecule can be achieved through several established routes, often starting from thiophene or 2-thiophene ethanol.

2.1. Representative Synthesis Workflow

A common multi-step synthesis involves the conversion of a starting material like 2-thiophene ethanol to an intermediate oxime, followed by reduction to the final ethylamine product. This workflow minimizes the use of harsh reagents and is suitable for industrial-scale production.[4][5]

Derivatives are typically synthesized by modifying the core structure. N-substitution of the amine group is a common strategy, as is the Gewald reaction, a multi-component reaction that builds the thiophene ring itself with various substituents, yielding functionalized 2-aminothiophenes.[6][7]

Potential Applications and Mechanisms of Action

The versatility of the thiophene-2-ethylamine scaffold has led to its exploration in numerous therapeutic and technological areas.

3.1. Anticancer Agents

Thiophene derivatives have emerged as a promising class of anticancer agents.[8] Their mechanisms of action are diverse and include the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[8]

Many thiophene-based compounds exert their cytotoxic effects by inducing apoptosis (programmed cell death). This can be achieved by increasing the levels of reactive oxygen species (ROS) and disrupting the mitochondrial membrane potential, leading to the activation of caspase enzymes that execute cell death.[9]

The cytotoxic effects of thiophene derivatives are often quantified by their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Thienopyrrole (3b) | HepG2 (Liver) | 3.105 | [10] |

| Thienopyrrole (3b) | PC-3 (Prostate) | 2.15 | [10] |

| Pyrrolothienopyrimidine (4c) | HepG2 (Liver) | 3.023 | [10] |

| Pyrrolothienopyrimidine (4c) | PC-3 (Prostate) | 3.12 | [10] |

| Thiophene Carboxamide (5b) | MCF-7 (Breast) | 0.09 | [11] |

| Thiophene Carboxamide (5c) | HepG2 (Liver) | 0.72 | [11] |

| Thiophene Carboxamide (7f) | HT-29 (Colon) | 2.18 | [11] |

| Thiophene Carboxamide (2b) | Hep3B (Liver) | 5.46 | [12] |

Table 1: Cytotoxicity (IC₅₀) of selected thiophene derivatives against human cancer cell lines.

3.2. Antiviral Agents: Ebola Virus Entry Inhibition

A novel series of thiophene derivatives has been identified as potent inhibitors of Ebola virus (EBOV) entry into host cells.[13] The mechanism involves blocking the crucial interaction between the viral glycoprotein (GP) and the host's intracellular receptor, Niemann-Pick C1 (NPC1).[14][15]

After entering the host cell's endosome, the EBOV GP is cleaved by proteases. This cleaved form must then bind to the NPC1 receptor to mediate fusion of the viral and endosomal membranes, releasing the viral genome into the cytoplasm.[15][16] Thiophene-based inhibitors are believed to interfere with this GP-NPC1 binding step, effectively trapping the virus within the endosome and preventing infection.[13]

The antiviral potency of these compounds is measured by their 50% effective concentration (EC₅₀) and their selectivity index (SI), which is the ratio of cytotoxicity (CC₅₀) to antiviral activity (EC₅₀).

| Compound | EC₅₀ vs. pEBOV (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| Hit 1 | 0.9 (0.7-1.1) | 50 | 56 | [13] |

| Derivative 53 | 0.09 (0.07-0.12) | 16 | 178 | [13] |

| Derivative 57 | 0.07 (0.05-0.09) | 12 | 171 | [13] |

| Toremifene (Control) | 0.07 (± 0.05) | 16 | 229 | [13] |

Table 2: Antiviral activity of selected thiophene derivatives against pseudotyped Ebola virus (pEBOV).

3.3. Neurological and CNS Disorders

The lipophilic nature of the thiophene ring allows its derivatives to cross the blood-brain barrier, making them attractive candidates for treating central nervous system (CNS) disorders.[1] They have been developed as dopamine receptor agonists and as potent inhibitors of serotonin (5-HT) and norepinephrine (NE) reuptake transporters (SERT and NET).[1][17]

Selective serotonin reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (NRIs) function by blocking the serotonin transporter (SERT) or norepinephrine transporter (NET) on the presynaptic neuron.[18] This action prevents the reabsorption of these neurotransmitters from the synaptic cleft, increasing their concentration and enhancing neurotransmission. Thiophene derivatives have been designed to act as selective or mixed inhibitors of these transporters.[17][19]

3.4. Anti-inflammatory Agents

Thiophene-based compounds, such as the commercial drugs Tinoridine and Tiaprofenic acid, are known for their anti-inflammatory properties.[2][20] Their mechanism often involves the inhibition of cyclooxygenase (COX) and/or lipoxygenase (LOX) enzymes, which are key mediators in the production of pro-inflammatory prostaglandins and leukotrienes.[2]

3.5. Materials Science: Organic Electronics

In materials science, thiophene derivatives are fundamental components in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs).[3][21] The thiophene ring's excellent electron transport properties, chemical stability, and potential for forming highly ordered thin films contribute to the efficiency, brightness, and longevity of OLED devices.[21][22] They are used in both the charge transport layers and the emissive layers of the OLED stack.[3]

Key Experimental Protocols

4.1. Synthesis: The Gewald Reaction

The Gewald three-component reaction is a versatile one-pot method for synthesizing substituted 2-aminothiophenes.[6][7]

-

Objective: To synthesize a 2-aminothiophene derivative.

-

Reagents:

-

An α-methylene carbonyl compound (e.g., a ketone or aldehyde).

-

An active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate).

-

Elemental sulfur.

-

A basic catalyst (e.g., diethylamine, piperidine, or morpholine).

-

Solvent (e.g., ethanol or 1,4-dioxane).

-

-

Procedure (General):

-

Dissolve the carbonyl compound, active nitrile, and elemental sulfur in the chosen solvent.

-

Add the basic catalyst to the mixture. The reaction is often initiated by a Knoevenagel condensation between the carbonyl and the active nitrile.[23][24]

-

Stir the reaction mixture at a specified temperature (can range from room temperature to reflux) for a designated time (typically 2-4 hours).[7]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it over crushed ice to precipitate the product.

-

Filter the solid precipitate, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., aqueous ethanol) to obtain the purified 2-aminothiophene derivative.

-

4.2. Biological Assay: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of chemical compounds.[25][26]

-

Objective: To determine the IC₅₀ value of a thiophene derivative against a cancer cell line.

-

Materials:

-

96-well cell culture plates.

-

Cancer cell line of interest (e.g., HepG2).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Thiophene derivative stock solution (dissolved in DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

Multi-well spectrophotometer (plate reader).

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 8 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.[9]

-

Treatment: Prepare serial dilutions of the thiophene derivative in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated (vehicle control) wells.

-

Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[27]

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for an additional 1.5-4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.[25][27]

-

Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[27]

-

Measurement: Measure the absorbance of each well using a plate reader at a wavelength of ~570 nm.[25]

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

-

Conclusion and Future Directions

Thiophene-2-ethylamine and its derivatives represent a highly versatile and valuable class of compounds. Their structural malleability and privileged pharmacophoric properties have enabled their successful application in targeting a wide range of diseases, from cancer and viral infections to complex CNS disorders. Furthermore, their unique electronic characteristics continue to drive innovation in materials science, particularly for next-generation OLED displays.

Future research should focus on leveraging structure-activity relationship (SAR) studies to design derivatives with enhanced potency and selectivity for specific biological targets. The development of novel, more efficient synthetic methodologies will also be crucial for building diverse chemical libraries for high-throughput screening. For therapeutic applications, a deeper understanding of the specific signaling pathways modulated by these compounds will be essential for optimizing their clinical potential and minimizing off-target effects.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oled-intermediates.com [oled-intermediates.com]

- 4. CN103288795A - Synthetic method of 2-thiophene ethylamine - Google Patents [patents.google.com]

- 5. CN103351376B - Synthetic method of 2-thiophene ethylamine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. arkat-usa.org [arkat-usa.org]

- 8. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ebola virus entry requires the cholesterol transporter Niemann-Pick C1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. embopress.org [embopress.org]

- 16. Interaction between TIM-1 and NPC1 Is Important for Cellular Entry of Ebola Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Thiophene derivatives: a new series of potent norepinephrine and serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. m.youtube.com [m.youtube.com]

- 19. dadun.unav.edu [dadun.unav.edu]

- 20. researchgate.net [researchgate.net]

- 21. nbinno.com [nbinno.com]

- 22. BJOC - Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application [beilstein-journals.org]

- 23. thieme-connect.com [thieme-connect.com]

- 24. Gewald Reaction [organic-chemistry.org]

- 25. MTT assay protocol | Abcam [abcam.com]

- 26. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 27. MTT (Assay protocol [protocols.io]

Navigating the Solubility Landscape of Thiophene-2-ethylamine HCl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility characteristics of Thiophene-2-ethylamine hydrochloride (HCl), a crucial parameter for its handling, formulation, and application in research and development. Understanding the solubility of this compound in various solvents is fundamental for designing experiments, developing drug delivery systems, and ensuring reproducible results. This document provides a summary of available solubility data, detailed experimental protocols for solubility determination, and a logical workflow for assessing solubility.

Core Solubility Profile

Thiophene-2-ethylamine HCl, an amine salt, generally exhibits favorable solubility in polar solvents. The protonation of the primary amine group to form the hydrochloride salt significantly enhances its polarity and, consequently, its affinity for polar solvent molecules.[1] While precise quantitative data is not extensively available in publicly accessible literature, a qualitative understanding of its solubility has been established.

Data Presentation: Solubility of Thiophene-2-ethylamine HCl

The following table summarizes the known qualitative solubility of Thiophene-2-ethylamine HCl in commonly used laboratory solvents. This information is critical for selecting appropriate solvent systems for various applications, from analytical chemistry to biological assays.

| Solvent | Chemical Class | Qualitative Solubility | Remarks |

| Water | Protic, Polar | Soluble / Moderately Soluble[2] | As an amine hydrochloride, it is expected to be water-soluble, which is advantageous for bioavailability in pharmaceutical applications.[1] |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Soluble[3] | A common solvent for dissolving a wide range of organic compounds for in vitro screening. |

| Methanol | Protic, Polar | Soluble[3] | Often used in organic synthesis and as a solvent for analytical techniques. |

Note: The lack of specific quantitative values (e.g., mg/mL) in the available literature underscores the importance of empirical determination for specific experimental conditions.

Experimental Protocols for Solubility Determination

To address the absence of quantitative data and to provide a framework for researchers, this section outlines detailed methodologies for determining the solubility of Thiophene-2-ethylamine HCl. These protocols are based on established principles of solubility testing.

Equilibrium Solubility Method

This method determines the thermodynamic solubility of a compound in a specific solvent at a given temperature.

Materials:

-

Thiophene-2-ethylamine HCl

-

Selected solvents (e.g., water, DMSO, methanol, ethanol, phosphate-buffered saline)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of Thiophene-2-ethylamine HCl in a solvent in which it is freely soluble (e.g., methanol) for the preparation of a standard curve.

-

Sample Preparation: Add an excess amount of Thiophene-2-ethylamine HCl to a vial containing a known volume of the test solvent. The amount of solid should be sufficient to ensure that undissolved solid remains after equilibration.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method. A standard curve of known concentrations of Thiophene-2-ethylamine HCl should be used for quantification.

-

Calculation: The solubility is calculated from the concentration of the analyte in the supernatant, taking into account the dilution factor.

Kinetic Solubility Assay (High-Throughput Method)

This method provides a rapid assessment of the solubility of a compound from a DMSO stock solution into an aqueous buffer, which is particularly useful in early drug discovery.

Materials:

-

Thiophene-2-ethylamine HCl dissolved in DMSO (e.g., 10 mM stock)

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

-

96-well plates

-

Automated liquid handler (optional)

-

Plate reader capable of nephelometry or turbidimetry

Procedure:

-

Compound Addition: Add a small volume of the DMSO stock solution of Thiophene-2-ethylamine HCl to the wells of a 96-well plate containing the aqueous buffer. This is typically done in a serial dilution format to test a range of concentrations.

-

Incubation: Incubate the plate at room temperature for a short period (e.g., 1-2 hours) with gentle shaking.

-

Precipitation Detection: Measure the turbidity or light scattering of each well using a plate reader. An increase in turbidity compared to the buffer blank indicates precipitation.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitation is observed.

Mandatory Visualizations

To aid in the conceptualization of the solubility assessment process, the following diagrams illustrate the logical workflow and key decision points.

Caption: Workflow for Solubility Assessment of Thiophene-2-ethylamine HCl.

This comprehensive guide provides a foundational understanding of the solubility of Thiophene-2-ethylamine HCl. For any specific application, it is imperative to perform empirical solubility testing to obtain precise quantitative data under the relevant experimental conditions.

References

Methodological & Application

Application Notes: Synthesis and Biological Relevance of N-(Thiophen-2-ylethyl)pyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The incorporation of a thiophene moiety is a well-established strategy in drug design to enhance pharmacological activity. This document provides detailed protocols for the synthesis of novel N-(thiophen-2-ylethyl)pyrimidine derivatives via a modified Biginelli-type three-component reaction. Additionally, it explores their potential biological applications, particularly as modulators of protein kinase signaling pathways.

Rationale for Synthesis

The synthesis of N-substituted dihydropyrimidinones (DHPMs) through one-pot multicomponent reactions is a highly efficient and atom-economical approach in synthetic chemistry.[5][6][7] While the classical Biginelli reaction utilizes urea or thiourea, modifications allowing for the incorporation of primary amines open avenues for generating diverse libraries of N-substituted pyrimidine derivatives.[8] This protocol adapts this strategy for the use of thiophene-2-ethylamine, a commercially available primary amine, to synthesize novel compounds bearing both the pyrimidine and thiophene pharmacophores.

Potential Biological Activity: Targeting Protein Kinases

Many pyrimidine derivatives are known to exhibit their biological effects by inhibiting protein kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and apoptosis.[9] Dysregulation of kinase signaling is a hallmark of many diseases, including cancer. The MAPK/ERK pathway is a key signaling cascade that is often aberrantly activated in cancer and other proliferative disorders.[10][11][12] The synthesized N-(thiophen-2-ylethyl)pyrimidine derivatives represent a novel class of compounds with the potential to modulate such pathways, making them attractive candidates for further investigation in drug discovery programs.

Experimental Protocols

General Three-Component Synthesis of N-(Thiophen-2-ylethyl)-dihydropyrimidinones

This protocol describes a general procedure for the synthesis of N-(thiophen-2-ylethyl)-dihydropyrimidinones via a one-pot, three-component condensation reaction.

Materials:

-

Thiophene-2-ethylamine

-

Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

-

1,3-Dicarbonyl compound (e.g., ethyl acetoacetate, acetylacetone)

-

Catalyst (e.g., p-toluenesulfonic acid (p-TsOH), Yb(OTf)3)

-

Solvent (e.g., Ethanol, Acetonitrile)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Thin Layer Chromatography (TLC) supplies

-

Silica gel for column chromatography

-

Rotary evaporator

-

Standard laboratory glassware and equipment

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (10 mmol), the 1,3-dicarbonyl compound (10 mmol), thiophene-2-ethylamine (10 mmol), and the catalyst (0.5-1 mmol, 5-10 mol%).

-

Add 30-50 mL of the chosen solvent (e.g., ethanol).

-

Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring.

-

Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the mobile phase). The reaction is typically complete within 4-12 hours.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-(thiophen-2-ylethyl)-dihydropyrimidinone.

-

Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).

Data Presentation

Table 1: Hypothetical Yields for the Synthesis of N-(Thiophen-2-ylethyl)-dihydropyrimidinone Derivatives

| Entry | Aldehyde | 1,3-Dicarbonyl Compound | Catalyst | Solvent | Reaction Time (h) | Yield (%) |

| 1 | Benzaldehyde | Ethyl acetoacetate | p-TsOH | Ethanol | 8 | 75 |

| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Yb(OTf)3 | Acetonitrile | 6 | 82 |

| 3 | 4-Methoxybenzaldehyde | Acetylacetone | p-TsOH | Ethanol | 10 | 70 |

| 4 | 2-Naphthaldehyde | Ethyl acetoacetate | Yb(OTf)3 | Acetonitrile | 7 | 78 |

Note: The data in this table is hypothetical and serves as an example for expected outcomes based on similar reactions reported in the literature.

Visualizations

Caption: A streamlined workflow for the synthesis and biological evaluation of N-(thiophen-2-ylethyl)pyrimidine derivatives.

Caption: A three-component reaction for the synthesis of N-(thiophen-2-ylethyl)-dihydropyrimidinones.

Caption: The MAPK/ERK signaling pathway, a potential target for pyrimidine derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review : Oriental Journal of Chemistry [orientjchem.org]

- 3. Diverse Biological Activity of Pyrimidine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. wjarr.com [wjarr.com]

- 5. chemmethod.com [chemmethod.com]

- 6. jmchemsci.com [jmchemsci.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]

- 10. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Thiophene-2-ethylamine in the Synthesis of Clopidogrel Analogs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of clopidogrel analogs derived from thiophene-2-ethylamine. The protocols and data presented are intended to guide researchers in the development of novel antiplatelet agents targeting the P2Y12 receptor.

Introduction